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Compound of Interest

Compound Name: 2-(Difluoromethoxy)ethan-1-amine

CAS No.: 1599344-15-6

Cat. No.: B1470386

Get Quote

A Strategic Fluorinated Building Block for Medicinal
Chemistry
Part 1: Executive Summary
2-(Difluoromethoxy)ethan-1-amine (CAS: 1599344-15-6) represents a high-value fluorinated

building block in modern drug discovery. Unlike the fully fluorinated trifluoromethoxy (

) group, the difluoromethoxy (

) moiety functions as a lipophilic hydrogen bond donor. This unique physicochemical duality
allows medicinal chemists to modulate lipophilicity (

) and metabolic stability without completely sacrificing the hydrogen-bonding interactions critical
for target binding.

This guide details the chemical identity, synthetic accessibility, and medicinal chemistry

rationale for deploying this scaffold in lead optimization.

Part 2: Chemical Identity & Physicochemical Profile[1]
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Property Data

Compound Name 2-(Difluoromethoxy)ethan-1-amine

CAS Number (Free Base) 1599344-15-6

CAS Number (HCl Salt) 1980026-17-2

Molecular Formula

Molecular Weight 111.09 g/mol (Free Base) / 147.55 g/mol (HCl)

SMILES

Appearance Colorless liquid (Free base) or White solid (HCl)

Predicted pKa (Amine)

~8.6 (Lower than ethanolamine due to

effect of

)

The "Fluorine Effect" Comparison
The strategic value of the

group is best understood in comparison to its analogs.

Functional
Group

H-Bond
Donor?

H-Bond
Acceptor?

Lipophilicity (

)

Metabolic
Stability

Methoxy (

)
No Strong Low

Low (O-

demethylation)

Trifluoromethoxy

(

)

No Weak High (+1.04) High

Difluoromethoxy

(

)

Yes (Weak) Weak Moderate (+0.30) High
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Note: The acidity of the

bond in

allows it to act as a weak hydrogen bond donor, a property absent in

.

Part 3: Synthetic Methodologies
Synthesis of 2-(Difluoromethoxy)ethan-1-amine requires careful orchestration to prevent N-

alkylation. The most robust route involves N-protection followed by O-difluoromethylation using

a difluorocarbene source.

Method A: The Difluorocarbene Insertion Route (Standard)
This protocol utilizes sodium chlorodifluoroacetate as a difluorocarbene precursor.

Protection: React ethanolamine with

to form N-Boc-ethanolamine.

Difluoromethylation: Treat the protected alcohol with sodium chlorodifluoroacetate (

) in DMF/Water. The reagent decarboxylates at elevated temperatures to generate
difluorocarbene (

), which inserts into the O-H bond.

Deprotection: Acidic cleavage of the Boc group (HCl/Dioxane) yields the target amine

hydrochloride.

Method B: Photoredox Catalysis (Advanced)
Recent advances utilize visible-light photoredox catalysis to generate difluorocarbene radicals

under milder conditions, avoiding high temperatures that may degrade sensitive substrates.

Visualizing the Synthesis Pathway
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Figure 1: Step-wise synthetic route for CAS 1980026-17-2 via difluorocarbene insertion.

Part 4: Medicinal Chemistry Applications[2][3]
1. Bioisosterism & Metabolic Blocking
The

group is an excellent bioisostere for the hydroxyl (

) or methoxy (

) group.

vs.

: Improves membrane permeability by masking the polar donor while retaining some H-bond
donor capability.

vs.

: Blocks metabolic O-dealkylation (a common clearance pathway) due to the strength of the
C-F bond and steric shielding.

2. The "Lipophilic Hydrogen Bond Donor"
Unlike

, which is purely lipophilic, the proton in

is sufficiently acidic (due to the electron-withdrawing fluorines) to interact with backbone
carbonyls or solvent waters. This allows the molecule to maintain solubility while increasing
lipophilicity to cross the blood-brain barrier (BBB).

Logic Diagram: SAR Decision Tree

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1470386/docs?utm_src=pdf-body-img#technical-guide-2-difluoromethoxy-ethan-1-amine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1470386?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Lead Compound Optimization:
Need to improve Metabolic Stability

Current Group: -OCH3

Replace with -OCF3

 Maximize LogP

Replace with -OCF2H

 Balance LogP/Solubility

Outcome:
High Stability

High Lipophilicity
LOSS of H-Bond Donor

Outcome:
High Stability

Moderate Lipophilicity
RETAINS H-Bond Donor

Click to download full resolution via product page

Figure 2: SAR decision logic for selecting Difluoromethoxy over Trifluoromethoxy.

Part 5: Experimental Protocol (Self-Validating)
Protocol: Synthesis of 2-(Difluoromethoxy)ethan-1-amine HCl

1. Reagents:

N-Boc-ethanolamine (1.0 equiv)

Sodium chlorodifluoroacetate (2.5 equiv)

DMF (Solvent, 0.5 M concentration)

Water (Co-solvent, 10% v/v)

2. Procedure:
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Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-

ethanolamine in DMF/Water.

Addition: Add sodium chlorodifluoroacetate in one portion.

Reaction: Heat the mixture to 95°C under inert atmosphere (

). Critical Step: The reaction relies on the thermal decomposition of the salt to release

. Vigorous bubbling (

) will be observed.

Monitoring: Monitor by TLC or LCMS. The product spot will be less polar than the starting

material.

Workup: Cool to RT. Dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic

layer over

.

Deprotection: Redissolve the crude oil in DCM. Add 4M HCl in dioxane (5 equiv). Stir at RT

for 2 hours. Precipitate forms.

Isolation: Filter the white solid. Wash with diethyl ether.

3. Validation Criteria:

1H NMR (D2O): Look for the characteristic triplet (

) at

corresponding to the

proton.

19F NMR: A doublet (

) at

.
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Part 6: Safety & Handling
Corrosivity: As a primary amine, the free base is corrosive and can cause skin burns (H314).

Handle in a fume hood.

Fluorine Safety: While the C-F bond is stable, combustion can release HF. Do not expose to

extreme heat sources outside of controlled reaction vessels.

Storage: The HCl salt is hygroscopic. Store in a desiccator at 2-8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: 2-(Difluoromethoxy)ethan-1-amine].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1470386/docs#technical-guide-2-difluoromethoxy-
ethan-1-amine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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